Cas no 1393532-98-3 (Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate)

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate 化学的及び物理的性質
名前と識別子
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- AB83215
- Ethyl 2-chloro-4-fluoropyridine-6-acetate
- ETHYL (6-CHLORO-4-FLUOROPYRIDIN-2-YL)ACETATE
- Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate
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- インチ: 1S/C9H9ClFNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3
- InChIKey: DVWCNBLNQKVQIN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(CC(=O)OCC)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2
Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029010769-250mg |
Ethyl 2-chloro-4-fluoropyridine-6-acetate |
1393532-98-3 | 95% | 250mg |
$940.80 | 2022-04-02 | |
Alichem | A029010769-1g |
Ethyl 2-chloro-4-fluoropyridine-6-acetate |
1393532-98-3 | 95% | 1g |
$2,750.25 | 2022-04-02 |
Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
Ethyl (6-chloro-4-fluoropyridin-2-YL)acetateに関する追加情報
Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate: A Comprehensive Overview
Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate, with the CAS number 1393532-98-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and it incorporates substituents that confer unique chemical properties. The 6-chloro and 4-fluoro groups attached to the pyridine ring introduce electronic and steric effects that influence its reactivity and biological activity. The ethyl acetate moiety further enhances its solubility and stability, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors. The chlorine and fluorine substituents on the pyridine ring are known to modulate the binding affinity of such compounds to their target proteins. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound could serve as a lead molecule for designing inhibitors targeting protein kinases involved in cancer pathways.
The synthesis of Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts acylation of 6-chloro-4-fluoropyridine with ethyl acetoacetate, followed by hydrolysis to yield the desired product. The reaction conditions, such as temperature and catalyst selection, play a crucial role in determining the yield and purity of the compound. Recent advancements in catalytic systems have improved the efficiency of this synthesis process, making it more amenable for large-scale production.
In terms of physical properties, Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate is a crystalline solid with a melting point of approximately 105°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses. The compound exhibits strong UV absorption due to its aromatic system, which is useful in analytical techniques such as UV-Vis spectroscopy.
From an environmental perspective, understanding the degradation pathways of Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate is essential for assessing its ecological impact. Recent research has shown that this compound undergoes hydrolysis under alkaline conditions, leading to the formation of biodegradable byproducts. This information is critical for industries involved in its production and handling to ensure compliance with environmental regulations.
In conclusion, Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate is a valuable compound with diverse applications in organic synthesis and pharmacology. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing chemical science.
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